![molecular formula C11H10N4O2 B608996 Methyltetrazine-Acid CAS No. 1380500-88-8](/img/structure/B608996.png)
Methyltetrazine-Acid
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Overview
Description
Methyltetrazine-acid is a non-activated amine-reactive building block. In the presence of activators (e.g. EDC, or HATU), it can be used to deriviate amine-containing molecule via a stable amide bond. The low mass weight will add minimal spacer to modified molecules.
Scientific Research Applications
Bioorthogonal Chemistry for Imaging Enzyme Activities
Methyltetrazine has been used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . This work introduced methyltetrazinylalanine (MeTz-Ala), a close mimic of phenylalanine, into a dipeptide fluoromethylketone cysteine protease inhibitor . The tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Fluorogenic Probes
Tetrazine-functionalized dyes are known to act as fluorogenic probes . The inverse electron demand Diels–Alder (iEDDA) labeling strategy is one of the most interesting features of these probes . This review focuses on the synthesis, molecular-design strategies, and bioimaging applications of tetrazine-functionalized fluorogenic probes .
Derivatization of Tetrazine Skeletons
Derivatization based on tetrazine scaffolds has been summarized in recent research . This includes derivatization of tetrazine skeletons .
Derivatization of Alkyl Tetrazines
Another application of Methyltetrazine-Acid is in the derivatization of alkyl tetrazines .
Derivatization of Aryl Tetrazines
Methyltetrazine-Acid is also used in the derivatization of aryl tetrazines .
Bioorthogonal Label and Phenylalanine Isostere
Methyltetrazine amino acid could function as both a bioorthogonal label and a phenylalanine isostere . This was assessed using Z-FA-FMK, a well-characterized pan-cathepsin inhibitor, as the basis for ABP development .
Mechanism of Action
Target of Action
Methyltetrazine-Acid is primarily used as a bioorthogonal handle for imaging enzyme activities in situ . It is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor, which targets proteases and other hydrolases . These enzymes are often expressed in an inactive form, also called zymogens, and have their activity tightly regulated by post-translational processes .
Mode of Action
The compound interacts with its targets through a mechanism-based inhibition process. The inhibitor reacts with only the active form of proteases thanks to their electrophilic warhead, yielding a covalent and irreversible enzyme-inhibitor adduct . This allows the distinction between active and inactive enzyme species . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Biochemical Pathways
The biochemical pathways affected by Methyltetrazine-Acid involve the activity-based protein profiling (ABPP) of proteases and other hydrolases . ABPP allows the identification and visualization of enzyme activities within complex biological systems .
Pharmacokinetics
Its unique characteristics facilitate selective conjugation of biomolecules, enhancing pharmacokinetics, biostability, and bioavailability .
Result of Action
The result of Methyltetrazine-Acid’s action is the visualization of enzyme activities in situ . This is achieved by introducing detection tags without significantly influencing the physiochemical and biological functions of the probe . The tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Action Environment
The action of Methyltetrazine-Acid is influenced by the environment in which it is used. For instance, the cytotoxicity of copper makes certain bioorthogonal tags unsuitable for experiments on live cells . Methyltetrazine-acid can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .
properties
IUPAC Name |
2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOWMYISKGWCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-Acid |
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